molecular formula C16H24N2O3S B313369 N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B313369
M. Wt: 324.4 g/mol
InChI Key: JBGJKOVESZXPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with the molecular formula C16H24N2O3S and a molecular weight of 324.43836 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of cyclopentylamine with 2,3-dimethyl(methylsulfonyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclopentyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H24N2O3S/c1-12-7-6-10-15(13(12)2)18(22(3,20)21)11-16(19)17-14-8-4-5-9-14/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,17,19)

InChI Key

JBGJKOVESZXPEX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.